tert-butyl 4-(2-Chloropyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-chloropyridin-3-yl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 2-chloropyridine substituent at the 4-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where the chloro-substituted pyridine moiety may act as a pharmacophore or a site for further functionalization.
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyridin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-6-11(7-10-18)12-5-4-8-17-13(12)16/h4-5,8,11H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZZCFQHRNHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(2-Chloropyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-chloropyridine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl 4-(2-Chloropyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(2-Chloropyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-Chloropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Reactivity Profiles
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloropyridine substituent in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the pyridine ring. This contrasts with the electron-donating amino group in PK03447E-1, which increases nucleophilicity but may reduce stability under oxidative conditions . The trifluoromethyl group in the CF₃-phenyl analog () is strongly electron-withdrawing, contributing to high hydrophobicity and metabolic resistance, which is advantageous in drug design .
Solubility and Polarity :
- Reactivity in Synthetic Pathways: The 2-chloropyridine moiety in the main compound is prone to nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to the 3-chloropyrazine analog (). However, pyrazine’s dual nitrogen atoms may facilitate additional coordination in metal-catalyzed reactions .
Biological Activity
Tert-butyl 4-(2-chloropyridin-3-yl)piperidine-1-carboxylate (CAS No. 1053657-09-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : C15H21ClN2O2
- Molecular Weight : 296.79 g/mol
- CAS Number : 1053657-09-2
- InChI Key : IZBZZCFQHRNHEE-UHFFFAOYSA-N
The compound features a piperidine ring substituted with a tert-butyl group and a chloropyridine moiety, which may contribute to its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
The biological activity of this compound is likely mediated through the modulation of neurotransmitter systems and inflammatory pathways. The presence of the chloropyridine group may enhance binding affinity to target receptors, leading to increased potency.
Case Studies and Experimental Data
- In Vitro Studies : A study investigated the inhibitory effects of various piperidine derivatives on BuChE activity. This compound demonstrated a significant reduction in enzyme activity with an IC50 value indicative of moderate potency .
- Animal Models : In vivo studies using rodent models have shown that administration of compounds similar to this compound resulted in improved cognitive function metrics, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-(2-chloropyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step processes, including alkylation, Boc-protection, and coupling reactions. For example:
Piperidine functionalization : Introduce the 2-chloropyridin-3-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Protection : Use tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen under basic conditions (e.g., DMAP, DCM) .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity.
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (e.g., 0°C to room temperature for Boc protection) and stoichiometry (1.2–1.5 equivalents of Boc₂O) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C-Cl at ~150 ppm in ¹³C NMR) .
- HPLC/LC-MS : Assess purity (>95%) and detect impurities (e.g., de-Boc byproducts) .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.
- Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates with halogenated aryl groups) .
Q. What are the critical safety protocols for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Respiratory Protection : For powder handling, use NIOSH-certified N95/P2 respirators; for aerosolized forms, use OV/AG-P99 cartridges .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data (e.g., stability under acidic conditions)?
- Experimental Design :
Stability Studies : Expose the compound to varying pH (1–14) and monitor decomposition via HPLC.
Control Variables : Compare results with tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate to isolate the effect of the chloro substituent .
- Data Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. Conflicting data may arise from impurities or solvent interactions (e.g., DMSO-induced decomposition) .
Q. What advanced strategies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Biophysical Methods :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) for receptor-ligand interactions.
- X-ray Crystallography : Co-crystallize with target proteins to resolve binding modes (e.g., halogen bonding via C-Cl group) .
Q. How can researchers address gaps in ecological toxicity data for this compound?
- Testing Framework :
Acute Toxicity : Use Daphnia magna or zebrafish embryos (OECD 202/236 guidelines) to estimate LC₅₀ values.
Biodegradation : Conduct OECD 301F tests to assess microbial degradation in aqueous systems .
- Risk Mitigation : Compare results with structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate, which lacks ecotoxicity data but shares a Boc-piperidine backbone) .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in Boc protection | Use DMAP catalyst and anhydrous conditions | |
| Pyridine ring instability under reducing conditions | Substitute Pd/C with milder catalysts (e.g., Pd(OAc)₂) | |
| Ambiguous NMR signals due to rotamers | Collect data at elevated temperatures (e.g., 60°C in DMSO-d₆) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
